molecular formula C8H9F3N2 B13945908 2,4-Dimethyl-6-(trifluoromethyl)pyridin-3-amine

2,4-Dimethyl-6-(trifluoromethyl)pyridin-3-amine

Cat. No.: B13945908
M. Wt: 190.17 g/mol
InChI Key: DRSCCKAAJRJKPI-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-(trifluoromethyl)pyridin-3-amine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of two methyl groups at positions 2 and 4, a trifluoromethyl group at position 6, and an amine group at position 3 on the pyridine ring. The trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-(trifluoromethyl)pyridin-3-amine typically involves the reaction of 2,4-dimethylpyridine with trifluoromethylating agents under specific conditions One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethyl sulfoxide (DMSO)

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-6-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The amine group allows for nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

2,4-Dimethyl-6-(trifluoromethyl)pyridin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2,4-Dimethylpyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    6-(Trifluoromethyl)pyridin-2-amine: Similar structure but lacks the methyl groups at positions 2 and 4.

    3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Contains a chloro group instead of methyl groups, leading to different reactivity and applications.

Uniqueness: 2,4-Dimethyl-6-(trifluoromethyl)pyridin-3-amine is unique due to the combination of its trifluoromethyl group and methyl groups, which impart distinct chemical properties such as increased lipophilicity and reactivity. This makes it valuable in various applications where these properties are advantageous.

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

2,4-dimethyl-6-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C8H9F3N2/c1-4-3-6(8(9,10)11)13-5(2)7(4)12/h3H,12H2,1-2H3

InChI Key

DRSCCKAAJRJKPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1N)C)C(F)(F)F

Origin of Product

United States

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